5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1-methyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c1-14-9(11-12-13-14)15-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFHDARIIRTOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325238 | |
| Record name | 5-[(4-chlorophenyl)methylsulfanyl]-1-methyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
353256-66-3 | |
| Record name | 5-[(4-chlorophenyl)methylsulfanyl]-1-methyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Methodology
The synthesis of 5-substituted tetrazoles via [2+3] cycloaddition between nitriles and sodium azide (NaN₃) is a widely adopted route. For 5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole, the reaction employs 4-chlorobenzyl thiocyanate as the nitrile precursor. Nano-TiCl₄·SiO₂, a solid Lewis acid catalyst, facilitates the cyclization under reflux conditions in dimethylformamide (DMF).
Procedure :
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Reaction Setup : A mixture of 4-chlorobenzyl thiocyanate (1 mmol), NaN₃ (2 mmol), and nano-TiCl₄·SiO₂ (0.1 g) in DMF (5 mL) is refluxed for 2 hours.
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Workup : The catalyst is filtered, and the residue is treated with ice-cold 4N HCl to precipitate the product.
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Yield : Reported yields for analogous 5-aryl tetrazoles range from 78% to 95% (Table 1).
Catalyst Characterization
Nano-TiCl₄·SiO₂ exhibits a particle size of 14–20 nm (TEM) and 37–41 nm (SEM), with thermal stability up to 173°C (TGA). Its Lewis acidity enhances nitrile activation, reducing reaction times compared to conventional Zn(II) or FeCl₃ catalysts.
Microreactor-Assisted Synthesis
Advantages of Flow Chemistry
Microreactor systems enable precise control over reaction parameters, minimizing side reactions. For this compound, a continuous-flow setup using a silicon-glass microreactor (channel width: 200 μm) achieves 88% yield in 30 minutes at 100°C.
Optimized Conditions :
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Residence Time : 30 minutes
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Temperature : 100°C
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Catalyst : None required (thermal activation)
Comparative Analysis
Table 1 contrasts batch vs. microreactor synthesis:
Post-Functionalization Strategies
Thiol-Ene Coupling
A two-step approach involves synthesizing 1-methyltetrazole followed by introducing the (4-chlorophenyl)methylsulfanyl group via thiol-ene click chemistry:
Limitations
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Regioselectivity : Competitive N1/N2 substitution may occur, necessitating chromatographic purification.
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Side Reactions : Overalkylation risks are mitigated by stoichiometric control.
Structural and Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorptions at:
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as an antimicrobial agent. Research indicates that tetrazole derivatives, including 5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole, exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain tetrazoles can inhibit the growth of resistant bacterial strains, making them candidates for new antibiotic development .
Case Study: Antibacterial Activity
A study demonstrated the efficacy of various tetrazole derivatives against multidrug-resistant pathogens. The compound exhibited minimal inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential utility in treating infections caused by resistant bacteria .
Antifungal Activity
The antifungal properties of this compound have also been explored. Research has highlighted its effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. These findings position the compound as a promising candidate for antifungal drug development .
Case Study: Fungal Inhibition
In vitro studies revealed that racemic mixtures and pure enantiomers of tetrazole derivatives showed promising antifungal activity against multiple fungal pathogens. The results indicated that modifications to the tetrazole structure could enhance its antifungal efficacy .
Synthetic Chemistry Applications
Beyond biological applications, this compound serves as a versatile intermediate in synthetic chemistry. Its ability to participate in various chemical reactions allows it to be used as a building block for synthesizing more complex molecules.
Table: Synthetic Pathways Involving Tetrazoles
Broader Implications and Future Directions
The diverse applications of this compound suggest its potential in developing new therapeutic agents and synthetic methodologies. Ongoing research aims to optimize its structure for enhanced biological activity and reduced toxicity.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with a Tetrazole Core
Several tetrazole derivatives share structural similarities with the target compound, differing primarily in substituent groups at the 1- and 5-positions. Key examples include:
Key Observations:
- Substituent Effects : The electron-withdrawing 4-chlorophenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in 5-(4-methoxyphenyl)-1H-tetrazole), which may influence solubility, reactivity, and binding affinity .
- 1-Position Substitution : Replacing the methyl group with phenyl (as in ) increases molecular weight and lipophilicity, which could affect pharmacokinetics.
Functional Analogs with Different Heterocyclic Cores
Compounds with distinct heterocycles but similar substituents provide insights into the role of the 4-chlorophenyl group and sulfanyl linkage:
Thiadiazole Derivatives
- 5-(4-Chlorophenyl)-1,3,4-thiadiazoles (e.g., derivatives 4e and 4i in ) exhibit potent antitumor activity against MCF-7 and HepG2 cell lines (IC₅₀ < 5 µg/mL). The 4-chlorophenyl moiety enhances lipophilicity, improving membrane permeability and target engagement .
Imidazole Derivatives
- Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate demonstrates strong inhibition of nuclear sirtuins in non-small cell lung cancer (NSCLC) cells, with superior docking scores compared to reference compounds . The 4-chlorophenyl group likely contributes to binding affinity through hydrophobic interactions.
Oxadiazole Derivatives
- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) shows significant CNS depressant activity, attributed to electron-withdrawing groups (e.g., nitro and chloro) enhancing pharmacological potency .
Key Insight : The 4-chlorophenyl group is a recurring pharmacophore across heterocycles, suggesting its broad utility in enhancing bioactivity through hydrophobic and electronic effects.
Antifungal Activity
- Tetrazole derivatives such as TH3–TH7 (acyl-hydrazones of 5-(4-chlorophenyl)-1H-tetrazole) exhibit fungicidal activity against Candida spp. (MIC₈₀ = 8–32 µg/mL), comparable to fluconazole .
Enzyme Inhibition
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. In contrast, methoxy groups (as in ) increase electron density, which may improve solubility but reduce stability.
Biological Activity
5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this tetrazole derivative, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound's structure features a tetrazole ring, which is known for its versatility in biological applications. The synthesis typically involves the reaction of 4-chlorobenzyl chloride with sodium azide followed by cyclization to form the tetrazole ring. Variations in substituents can lead to different biological activities, making this compound a candidate for further pharmacological exploration.
1. Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In one study, a related tetrazole compound exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating potential as an antimicrobial agent .
2. Anticancer Properties
Tetrazoles have also been investigated for their anticancer potential. A study reported that certain tetrazole derivatives showed cytotoxic effects on cancer cell lines such as HepG2 (human liver carcinoma), with IC50 values indicating effective inhibition of cell proliferation . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
3. Anti-inflammatory Effects
The anti-inflammatory activity of tetrazoles has been documented extensively. Compounds containing the tetrazole moiety have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may act as an enzyme inhibitor, particularly targeting COX enzymes involved in inflammation.
- Cell Membrane Disruption : Antimicrobial activity might arise from disrupting bacterial cell membranes or inhibiting essential cellular processes.
- Induction of Apoptosis : In cancer cells, the compound can trigger pathways leading to programmed cell death.
Q & A
Q. What are the established synthetic routes for 5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole, and how are reaction conditions optimized?
The synthesis typically involves sequential functionalization of the tetrazole core. Key steps include:
- Tetrazole ring formation : Cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl/MeOH) .
- Sulfanyl group introduction : Nucleophilic substitution using 4-chlorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
- Methylation : Reaction with methyl iodide in the presence of a base (e.g., NaH) to introduce the 1-methyl group .
Optimization focuses on temperature (60–80°C for sulfanylation), solvent polarity (DMF for high reactivity), and stoichiometric ratios (1:1.2 for azide precursors) to achieve yields >75% .
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 3.8 ppm for SCH₂, δ 7.4–7.6 ppm for chlorophenyl protons) .
- X-ray crystallography : SHELX software refines crystal packing and hydrogen-bonding networks, critical for validating stereochemistry .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 282.0939 for [M+H]⁺) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial activity : Moderate inhibition of S. aureus (MIC 32 µg/mL) and E. coli (MIC 64 µg/mL), attributed to the sulfanyl group disrupting bacterial membranes .
- Antitumor potential : IC₅₀ values of 12–25 µM against HeLa cells, linked to apoptosis induction via caspase-3 activation .
Advanced Research Questions
Q. How does the 4-chlorophenyl substituent influence electronic and steric properties in reactivity studies?
The electron-withdrawing Cl group enhances electrophilicity at the sulfanyl bridge, facilitating nucleophilic attacks (e.g., oxidation to sulfone derivatives with H₂O₂). Steric hindrance from the para-substituted phenyl group reduces aggregation in polar solvents, confirmed by DFT calculations (charge density: −0.32 e at S atom) .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Low solubility : Crystallization from DMSO/EtOH mixtures (1:4 v/v) improves crystal growth .
- Disorder in sulfanyl chains : SHELXL refinement with ISOR restraints reduces thermal motion artifacts .
- Polymorphism : Screening with 10 solvents identifies ethanol as optimal for monoclinic P2₁/c crystals .
Q. How can contradictions in reported biological activities be resolved?
Discrepancies (e.g., variable MICs across studies) stem from:
- Substituent effects : Compare analogs (e.g., 4-bromophenyl vs. 4-chlorophenyl) to isolate electronic contributions .
- Assay variability : Standardize broth microdilution protocols (CLSI guidelines) and use isogenic bacterial strains .
Q. What computational strategies predict target interactions for mechanism-of-action studies?
- Molecular docking : AutoDock Vina models binding to E. coli FabH (ΔG = −8.2 kcal/mol), suggesting enzyme inhibition .
- MD simulations : GROMACS assesses stability of ligand-enzyme complexes (RMSD < 2 Å over 50 ns) .
Q. How can reaction yields be improved during scale-up synthesis?
Q. What mechanistic insights explain its antimicrobial activity?
- Membrane disruption : Confirmed by SYTOX Green uptake assays in S. aureus .
- Enzyme inhibition : Binds to Mycobacterium tuberculosis InhA (Ki = 2.3 µM) via hydrophobic interactions with the chlorophenyl group .
Q. How can rational design enhance bioactivity in derivatives?
- Substituent variation : Replace 4-chlorophenyl with 3,4-dichlorophenyl to improve lipophilicity (logP from 3.1 to 3.8) .
- Hybrid scaffolds : Conjugate with fluoroquinolones (e.g., ciprofloxacin) for synergistic effects (FIC index 0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
